2-{3,4-dioxo-2H,3H,4H,6H,7H,9H-[1,2,4]triazino[3,4-c][1,4]oxazin-2-yl}aceticacid
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Overview
Description
2-{3,4-dioxo-2H,3H,4H,6H,7H,9H-[1,2,4]triazino[3,4-c][1,4]oxazin-2-yl}acetic acid is a complex organic compound with a unique structure that combines elements of triazine and oxazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3,4-dioxo-2H,3H,4H,6H,7H,9H-[1,2,4]triazino[3,4-c][1,4]oxazin-2-yl}acetic acid typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-{3,4-dioxo-2H,3H,4H,6H,7H,9H-[1,2,4]triazino[3,4-c][1,4]oxazin-2-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various halogens and alkylating agents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
2-{3,4-dioxo-2H,3H,4H,6H,7H,9H-[1,2,4]triazino[3,4-c][1,4]oxazin-2-yl}acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-{3,4-dioxo-2H,3H,4H,6H,7H,9H-[1,2,4]triazino[3,4-c][1,4]oxazin-2-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential as an enzyme inhibitor and receptor modulator .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine: A compound with similar triazine and oxazine rings, known for its biological activities.
Imidazole-containing compounds: Known for their therapeutic potential and similar structural features.
Uniqueness
2-{3,4-dioxo-2H,3H,4H,6H,7H,9H-[1,2,4]triazino[3,4-c][1,4]oxazin-2-yl}acetic acid stands out due to its unique combination of triazine and oxazine rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H9N3O5 |
---|---|
Molecular Weight |
227.17 g/mol |
IUPAC Name |
2-(3,4-dioxo-7,9-dihydro-6H-[1,4]oxazino[3,4-c][1,2,4]triazin-2-yl)acetic acid |
InChI |
InChI=1S/C8H9N3O5/c12-6(13)3-11-8(15)7(14)10-1-2-16-4-5(10)9-11/h1-4H2,(H,12,13) |
InChI Key |
LAZXDMSNWIOLPL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=NN(C(=O)C(=O)N21)CC(=O)O |
Origin of Product |
United States |
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